molecular formula C33H28O10 B1210549 Chamaejasmenin C CAS No. 89595-70-0

Chamaejasmenin C

Cat. No. B1210549
CAS RN: 89595-70-0
M. Wt: 584.6 g/mol
InChI Key: RCENZFSDCKZBLJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of Chamaejasmenin C is 584.57 and its formula is C33H28O10 . The specific molecular structure analysis is not provided in the available resources.


Chemical Reactions Analysis

Chamaejasmenin C shows nematicidal activity against second-stage juveniles (J2s) of B. xylophilus and B. mucronatus . The specific chemical reactions involved in this process are not detailed in the available resources.


Physical And Chemical Properties Analysis

Chamaejasmenin C has a molecular weight of 584.57 and a formula of C33H28O10 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Traditional Medicine Applications

Chamaejasmenin C: is derived from the roots of Stellera chamaejasme L. , a plant used in traditional Chinese medicine. It has been historically used for treating skin conditions like scabies and tinea, as well as respiratory issues such as chronic tracheitis and tuberculosis .

Antimitotic Activity

Research indicates that Chamaejasmenin C exhibits potent antimitotic activity. This means it can interfere with cell division, which is a promising mechanism for cancer treatment as it may inhibit the proliferation of cancer cells .

Antifungal Properties

The compound has demonstrated significant antifungal properties, particularly against Pyricularia oryzae , an organism that causes blast disease in rice. This suggests potential applications in agricultural fungicides or treatments for fungal infections .

Anti-Cancer Potential

Chamaejasmenin C: has shown in vitro anti-cancer activity against various human solid tumor cell lines. It appears to induce cell cycle arrest, apoptosis, and DNA damage, which are key mechanisms in anti-cancer therapies .

Phytochemical Research

As a biflavanone, Chamaejasmenin C contributes to the phytochemical diversity of Stellera chamaejasme L. and is of interest in the study of plant secondary metabolites and their biological activities .

Chemotherapy Research

Given its antimitotic and anti-cancer properties, Chamaejasmenin C is a subject of ongoing research for its potential use in chemotherapy drugs. Its ability to target cancer cells provides a pathway for developing new treatments .

Bioactivity-Directed Fractionation

Chamaejasmenin C: has been isolated through bioactivity-directed fractionation, which is a method used to identify biologically active compounds in a mixture. This process is crucial for discovering new drugs and understanding compound interactions .

Molecular Structure Elucidation

The molecular structure and configuration of Chamaejasmenin C have been elucidated using advanced spectroscopic methods, including 2D-NMR techniques. This information is vital for synthetic chemists who may want to replicate or modify the compound for various applications .

Mechanism of Action

Target of Action

Chamaejasmenin C, a biflavanone isolated from the roots of Stellera chamaejasme, has been found to exhibit potent nematicidal activity against second-stage juveniles (J2s) of Bursaphelenchus xylophilus and B. mucronatus . It also exerts anti-proliferative effects on various human solid tumor cell lines, including liver carcinoma, non-small cell lung cancer, osteosarcoma, colon cancer, and cervical cancer cell lines .

Mode of Action

It has been observed to induce prominent expression of the dna damage marker γ-h2ax, as well as apoptosis in sensitive human solid tumor cell lines . This suggests that Chamaejasmenin C may interact with its targets to cause DNA damage, leading to cell death.

Biochemical Pathways

Chamaejasmenin C appears to affect the cell cycle, as treatment with this compound has been shown to cause prominent G0/G1 phase arrest in sensitive human solid tumor cell lines . This indicates that Chamaejasmenin C may interfere with the biochemical pathways involved in cell cycle regulation, thereby inhibiting cell proliferation.

Result of Action

Chamaejasmenin C has demonstrated potent anti-proliferative effects in various human solid tumor cell lines . It appears to achieve this by inducing DNA damage and apoptosis, as well as causing cell cycle arrest . These actions result in the inhibition of cell proliferation, which may contribute to the compound’s potential anti-cancer effects.

Safety and Hazards

The safety data sheet for Chamaejasmenin C advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

5,7-dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCENZFSDCKZBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chamaejasmenin C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the biological activities reported for Chamaejasmenin C?

A1: Chamaejasmenin C, a C-3/C-3'' biflavanone, has demonstrated potent antimitotic and antifungal activities. [] It also exhibits significant nematicidal activity, particularly against Bursaphelenchus xylophilus, the causal agent of pine wilt disease. [] Additionally, research suggests it possesses immunomodulatory activity. []

Q2: Where has Chamaejasmenin C been found in nature?

A2: Chamaejasmenin C was initially isolated from the roots of Stellera chamaejasme L., a plant known for its medicinal properties. [, , ] It has also been found in Ochna lanceolata, highlighting its presence in diverse plant species. []

Q3: What is the structural difference between Chamaejasmenin C and its enantiomer?

A3: Chamaejasmenin C is enantiomeric to a known compound called chamaejasmenin B. [] This means they have the same molecular formula and connectivity of atoms but differ in their three-dimensional spatial arrangements, making them mirror images of each other.

Q4: Has the nematicidal activity of Chamaejasmenin C been explored?

A4: Yes, studies have shown that Chamaejasmenin C exhibits potent nematicidal activity against Bursaphelenchus xylophilus, causing significant mortality. [] This finding suggests its potential as a lead compound for developing botanical nematicides for managing pine wilt disease.

Q5: What are the potential applications of Chamaejasmenin C based on current research?

A5: The diverse biological activities of Chamaejasmenin C suggest several potential applications:

  • Antifungal agent: Its potent antifungal activity makes it a promising candidate for developing new antifungal treatments. []
  • Nematicide: Its strong nematicidal effect, especially against Bursaphelenchus xylophilus, highlights its potential for controlling pine wilt disease in a more environmentally friendly manner. []
  • Immunomodulatory agent: Its immunomodulatory activity warrants further investigation for potential therapeutic applications in immune-related disorders. []

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